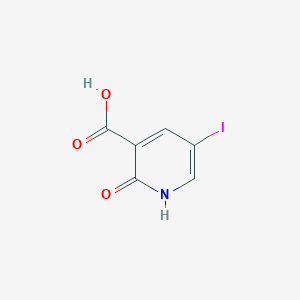

2-Hydroxy-5-iodonicotinic acid

Descripción

Significance in Chemical Synthesis and Medicinal Chemistry

In the realm of chemical synthesis, 2-Hydroxy-5-iodonicotinic acid serves as a crucial building block for the creation of more complex molecules. cymitquimica.com Its synthesis is often achieved through the hydrolysis of its ester precursor, methyl 2-chloro-5-iodonicotinate. vulcanchem.com The resulting pure acid is essential for subsequent chemical and biological studies. vulcanchem.com The compound's utility is largely derived from the reactivity of the C-I bond, which allows for its use in various cross-coupling reactions to introduce new molecular fragments.

Medicinal chemistry represents a primary field where this compound and its analogs are investigated. Heterocyclic compounds, especially those containing nitrogen, are significant targets for drug discovery. benthamscience.comsciencepublishinggroup.com Nicotinic acid derivatives have gained immense importance in the development of therapeutic agents owing to their wide variety of biological properties. benthamscience.com This specific iodinated derivative is explored as a scaffold in the design of novel enzyme inhibitors and other potential therapeutic agents. ambeed.com

Overview of Research Trajectories for Nicotinic Acid Derivatives

The broader family of nicotinic acid derivatives is the subject of extensive research, targeting a wide array of diseases. Scientists are actively synthesizing and evaluating novel derivatives for potential anti-inflammatory, anticancer, and antidiabetic properties. acs.orgbenthamscience.comnih.gov

Recent research has focused on several key areas:

Anti-inflammatory Agents: New series of nicotinic acid derivatives have been synthesized and shown to exhibit significant anti-inflammatory activity, in some cases comparable to standard drugs like ibuprofen. nih.gov These compounds have been evaluated for their ability to inhibit inflammatory markers such as TNF-α, IL-6, iNOS, and COX-2. nih.gov

Anticancer Research: Nicotinic acid and its derivatives are considered promising moieties for the development of anticancer drugs. benthamscience.com Research has explored their ability to inhibit cancer cell invasion and target specific cell populations in certain types of leukemia. benthamscience.com

Metabolic Disorders: Following ongoing research, a library of novel nicotinic acid derivatives was synthesized and tested for in vitro inhibition of α-amylase and α-glucosidase, enzymes relevant to type 2 diabetes. acs.org This work led to the discovery of compounds with micromolar inhibition values against α-amylase. acs.org

Cellular Metabolism: Studies have also investigated the role of nicotinic acid and its derivatives in cellular energy metabolism. Research in cultured human keratinocytes has shown that supplementation with nicotinic acid and its derivatives can up-regulate cellular NAD+ levels, a crucial coenzyme in many biological processes. mdpi.com

This diverse range of applications underscores the sustained interest in nicotinic acid derivatives as a versatile platform for discovering new therapeutic agents.

Structure

3D Structure

Propiedades

IUPAC Name |

5-iodo-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUHBFOGCTVLEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445813 | |

| Record name | 2-Hydroxy-5-iodonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

390360-97-1 | |

| Record name | 2-Hydroxy-5-iodonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 5 Iodonicotinic Acid

Established Synthetic Routes to 2-Hydroxy-5-iodonicotinic Acid

The synthesis of this compound, a halogenated derivative of the vitamin B3 family, can be achieved through several established chemical pathways. These routes primarily involve the modification of readily available pyridine (B92270) precursors, such as nicotinic acid (niacin) and its derivatives. The introduction of both a hydroxyl group and an iodine atom onto the pyridine ring requires specific and controlled reaction conditions. The two principal strategies explored for its synthesis are electrophilic substitution on a pre-hydroxylated niacin derivative and a sequence involving a Hofmann rearrangement to introduce a key nitrogen functionality.

Electrophilic Substitution Approaches from Niacin

One of the primary routes to this compound begins with niacin (nicotinic acid). This pathway first involves the conversion of niacin to 2-hydroxynicotinic acid. A common method to achieve this is through the oxidation of nicotinic acid to nicotinic acid N-oxide, which is then rearranged to 2-hydroxynicotinic acid. For instance, reacting nicotinic acid with hydrogen peroxide in acetic acid can yield the N-oxide, which upon treatment with phosphorus oxychloride and subsequent hydrolysis, can produce 2-hydroxynicotinic acid. google.com

With 2-hydroxynicotinic acid in hand, the next critical step is the regioselective introduction of an iodine atom at the 5-position of the pyridine ring. The hydroxyl group at the 2-position activates the ring towards electrophilic substitution, directing incoming electrophiles to the 5-position. While direct iodination of 2-hydroxynicotinic acid is not extensively documented, analogous halogenations provide a clear precedent. For example, bromination of 2-hydroxynicotinic acid has been successfully carried out using reagents like sodium hypobromite. acs.org Similarly, chlorination is achieved with sodium hypochlorite. tandfonline.com

For the specific case of iodination, reagents such as N-iodosuccinimide (NIS) are commonly employed for the iodination of activated heterocyclic rings. sci-hub.se The reaction would likely proceed by treating 2-hydroxynicotinic acid with NIS in a suitable solvent, possibly with an acid catalyst to enhance the reaction rate. sci-hub.se Another established method for iodinating similar phenolic compounds involves the use of iodine monochloride in acetic acid. orgsyn.org

The general reaction scheme for this approach is as follows:

Hydroxylation of Niacin: Niacin is converted to 2-hydroxynicotinic acid.

Electrophilic Iodination: The resulting 2-hydroxynicotinic acid is subjected to an iodinating agent to introduce the iodine atom at the 5-position.

| Step | Reactants | Reagents | Product |

| 1 | Nicotinic Acid | 1. H₂O₂, Acetic Acid 2. POCl₃, Hydrolysis | 2-Hydroxynicotinic Acid |

| 2 | 2-Hydroxynicotinic Acid | N-Iodosuccinimide (NIS) or ICl | This compound |

Hydroxylation and Hoffman Degradation Pathways

An alternative synthetic strategy involves the use of a Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org This pathway would typically start from a precursor already containing the iodine atom at the 5-position.

A plausible sequence begins with 5-iodonicotinic acid. This intermediate can be prepared from nicotinic acid through electrophilic iodination, although this can be challenging due to the deactivating effect of the carboxylic acid group. A more feasible approach might involve starting with a more activated precursor.

Once 5-iodonicotinic acid is obtained, it can be converted to its corresponding amide, 5-iodonicotinamide. This is typically achieved by first converting the carboxylic acid to an acid chloride (5-iodonicotinoyl chloride) using a reagent like thionyl chloride or oxalyl chloride, followed by reaction with ammonia (B1221849).

The key step is the Hofmann rearrangement of 5-iodonicotinamide. Treatment with a reagent like bromine in a sodium hydroxide (B78521) solution would lead to the formation of 5-amino-2-iodopyridine. wikipedia.orgtcichemicals.com However, to arrive at the target molecule, a different precursor would be needed, such as 5-iodonicotinamide-2-oxide, or a subsequent hydroxylation step would be necessary.

A more direct application of the Hofmann rearrangement would be on 3,4-pyridinedicarboxylic anhydride (B1165640) derived from isoquinoline (B145761) oxidation. researchgate.net This anhydride can be converted to a mono-amide, which upon Hofmann rearrangement, yields an aminonicotinic acid. researchgate.net A variation of this could potentially be used to generate 2-amino-5-iodonicotinic acid, which can then be converted to this compound via a diazotization reaction followed by hydrolysis, a common method for converting an amino group on an aromatic ring to a hydroxyl group. For example, 2-amino-5-nitropyridine (B18323) can be converted to 2-hydroxy-5-nitropyridine (B147068) using sodium nitrite (B80452) in an acidic aqueous solution. google.com

Precursor Compounds in this compound Synthesis

The synthesis of this compound relies on the availability and chemical manipulation of key precursor compounds. Niacin and its amide form are central starting materials in many of the conceptualized synthetic pathways.

Niacin as a Starting Material

Niacin, or nicotinic acid, is a fundamental precursor for the synthesis of this compound. mdpi.com As a readily available and inexpensive vitamin, it serves as an excellent starting point. google.com Its primary role is to provide the core pyridine-3-carboxylic acid structure. The initial transformations of niacin, such as hydroxylation to 2-hydroxynicotinic acid, are crucial first steps in the electrophilic substitution pathway. google.com The presence of the carboxylic acid group and the nitrogen atom in the pyridine ring dictates the regioselectivity of subsequent functionalization reactions.

| Precursor | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| Niacin (Nicotinic Acid) | C₆H₅NO₂ | 123.11 | Provides the basic pyridine-3-carboxylic acid skeleton. |

| 2-Hydroxynicotinic Acid | C₆H₅NO₃ | 139.11 | Intermediate for subsequent electrophilic iodination. |

Conversion of 5-iodonicotinamide chloride to 5-iodonicotinamide

In the context of the Hofmann degradation pathway, the conversion of a carboxylic acid to its corresponding amide is a critical step. Starting from 5-iodonicotinic acid, the first step is the formation of the more reactive acid chloride derivative, 5-iodonicotinoyl chloride. This transformation is typically accomplished using standard chlorinating agents.

The reaction involves treating 5-iodonicotinic acid with a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). tandfonline.com The resulting 5-iodonicotinoyl chloride is a reactive intermediate that is usually not isolated but is directly reacted with an amine.

To form 5-iodonicotinamide, the crude 5-iodonicotinoyl chloride is then treated with aqueous or gaseous ammonia (NH₃). The nucleophilic nitrogen of the ammonia attacks the electrophilic carbonyl carbon of the acid chloride, displacing the chloride ion and forming the primary amide. This amide is the direct precursor for the Hofmann rearrangement.

Advanced Synthetic Strategies for this compound Derivatives

Advanced synthetic strategies for preparing derivatives of this compound often leverage the reactivity of the iodine and hydroxyl/carbonyl functionalities. The iodine atom, being an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, makes this scaffold a valuable building block for more complex molecules.

For instance, Suzuki-Miyaura cross-coupling reactions can be employed to introduce new carbon-carbon bonds at the 5-position. nih.gov This would involve reacting this compound (or a protected version) with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This allows for the synthesis of a wide array of 5-aryl or 5-heteroaryl derivatives, which are of interest in medicinal chemistry and materials science.

Exploration of Functional Group Interconversions at the Nicotinic Acid Moiety

The nicotinic acid core of this compound features two primary functional groups amenable to interconversion: a carboxylic acid at the C3 position and a hydroxyl group at the C2 position. The inherent reactivity of these groups allows for their conversion into a wide array of other functionalities, thereby enabling the synthesis of diverse derivatives. It is important to note that 2-hydroxypyridines exist in a tautomeric equilibrium with their corresponding 2-pyridone form, which can influence reactivity. In the solid state, the pyridone tautomer, 2-oxo-1,2-dihydropyridine-3-carboxylic acid, is predominant.

Transformations of the Carboxylic Acid Group:

The carboxylic acid group is a versatile handle for derivatization, most commonly through esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. Fischer esterification, which involves heating the acid with an alcohol in the presence of a strong acid catalyst like concentrated sulfuric acid, is a common approach. chemguide.co.uk The reaction is reversible, and to drive it towards the product, the ester can be distilled off as it forms, particularly for smaller, more volatile esters. chemguide.co.uk

Amide Formation: The synthesis of amides from the carboxylic acid can be accomplished by first converting the acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Alternatively, direct coupling of the carboxylic acid with an amine can be mediated by a wide range of coupling agents. researchgate.netorganic-chemistry.org Commonly used reagents for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), as well as uronium salts like HBTU and HATU. researchgate.net For instance, a method described for the synthesis of a derivative of 2-chloronicotinic acid involves the use of DCC as a coupling agent to form an amide bond with a diamine. google.com

Transformations of the Hydroxyl/Pyridone Group:

The 2-hydroxy group (or its tautomeric pyridone form) can be converted into other functional groups, significantly expanding the synthetic possibilities.

Conversion to Halides: A key transformation is the conversion of the 2-hydroxy group to a 2-chloro group. This is typically achieved by treating the substrate with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅). google.com The resulting 2-chloronicotinic acid derivative is a valuable intermediate, as the chloro group can subsequently be displaced by various nucleophiles in substitution reactions. wikipedia.org

The following table summarizes potential functional group interconversions for this compound based on established chemical principles.

| Functional Group | Transformation | Reagents and Conditions | Product Type |

| Carboxylic Acid | Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Carboxylic Acid | Amide Formation | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH) | Amide |

| Carboxylic Acid | Amide Formation | Amine (R'R''NH), Coupling Agent (e.g., DCC, HBTU) | Amide |

| Hydroxyl Group | Chlorination | Phosphorus Oxychloride (POCl₃), Heat | 2-Chloro derivative |

Stereoselective Synthesis of Analogues

The stereoselective synthesis of analogues of this compound involves the introduction of one or more chiral centers in a controlled manner. While the parent molecule is achiral, its functional groups provide handles for the attachment of chiral moieties or for the creation of new stereocenters.

Currently, there is a scarcity of published research specifically detailing the stereoselective synthesis of analogues starting from this compound. However, general principles of asymmetric synthesis can be applied to devise potential strategies.

Strategies for Introducing Stereoselectivity:

Use of Chiral Reagents: One straightforward approach is the reaction of the carboxylic acid or the hydroxyl group with a chiral reagent. For example, the carboxylic acid could be coupled with a chiral amine or alcohol to form a diastereomeric amide or ester, respectively. These diastereomers could then potentially be separated.

Asymmetric Catalysis: A more advanced strategy would involve the use of asymmetric catalysis. For example, if a derivative of this compound were to be synthesized with a prochiral group, an asymmetric hydrogenation or other catalytic reduction could be employed to create a chiral center with high enantioselectivity. Photoredox catalysis has emerged as a powerful tool for the stereoselective synthesis of unnatural α-amino acids from carboxylic acids, a strategy that could potentially be adapted for derivatives of this scaffold. nih.gov

Chiral Auxiliaries: Another classic method involves the temporary attachment of a chiral auxiliary to the molecule. The auxiliary would direct the stereochemical outcome of a subsequent reaction to form a new stereocenter. After the desired transformation, the auxiliary is removed, yielding the chiral product.

The development of stereoselective synthetic routes to analogues of this compound remains an area for future research. Such routes would be invaluable for systematically exploring the structure-activity relationships of this chemical scaffold in various applications.

Biological Activities and Pharmacological Potential of 2 Hydroxy 5 Iodonicotinic Acid

Antimicrobial Research

General Antibacterial Activities of Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives have garnered significant interest for their diverse biological activities, including their potential as antimicrobial agents. researchgate.netontosight.ai The core structure, a pyridine (B92270) ring, is a key feature in many compounds with established pharmacological properties. bohrium.comsemanticscholar.org Research has demonstrated that various derivatives of nicotinic acid exhibit antibacterial, antifungal, and even antiviral properties. researchgate.netbohrium.com These compounds have shown activity against a range of pathogens, including those that have developed resistance to existing drugs. researchgate.net

The antimicrobial effects of nicotinic acid derivatives are influenced by the nature and position of substituent groups on the pyridine ring. scispace.com For instance, the introduction of different functional groups can modulate the compound's electronic properties, lipophilicity, and steric factors, all of which can affect its interaction with microbial targets. mdpi.com Studies on various substituted pyridines have shown a spectrum of activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as the fungus Candida albicans. scispace.comresearchgate.netbenthamdirect.com

Specifically, acylhydrazone derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov The introduction of a halogen, such as iodine in the case of 2-Hydroxy-5-iodonicotinic acid, can further influence the antimicrobial profile. Halogenated compounds are known to possess significant biological activities.

The following table summarizes the antimicrobial activity of some nicotinic acid derivatives against various microorganisms:

| Derivative Type | Target Microorganism(s) | Observed Effect | Reference(s) |

| Acylhydrazones | Gram-positive bacteria (e.g., S. epidermidis, MRSA) | Promising activity, with MIC values as low as 1.95 µg/mL | nih.gov |

| C-2 and C-6 substituted pyridines | S. aureus, S. mutans, P. aeruginosa, C. albicans | Modest in vitro activity | researchgate.netbenthamdirect.com |

| Polyfunctionally substituted pyridines | S. aureus, B. subtilis, E. coli, B. cereus, A. niger | Moderate to effective activity | scispace.com |

| Nicotinic acid-derived Schiff bases | E. coli, S. aureus, P. aeruginosa | Bactericidal activity | tandfonline.com |

It is important to note that the specific antimicrobial activity of this compound itself requires more targeted investigation to fully elucidate its potential in this area.

Coordination Complexes and Enhanced Antimicrobial Efficacy

The antimicrobial properties of nicotinic acid derivatives can be significantly enhanced through the formation of coordination complexes with metal ions. tandfonline.comresearchgate.net Chelation of these organic ligands to metal centers can lead to novel chemical entities with altered biological activities compared to the free, uncomplexed ligand. tandfonline.combhu.ac.in This enhancement is often attributed to factors such as increased lipophilicity, which can facilitate the transport of the compound across microbial cell membranes, and the interaction of the metal ion with microbial enzymes or DNA.

Research has shown that metal complexes of various nicotinic acid derivatives, including those with Schiff bases and hydrazides, exhibit potent antibacterial and antifungal activities. tandfonline.comresearchgate.netekb.eg For example, cobalt(II), nickel(II), and zinc(II) complexes of nicotinic acid-derived Schiff bases were found to be more bactericidal against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa than the uncomplexed Schiff bases. tandfonline.com Similarly, copper(II) complexes of nicotinic acid have demonstrated selective inhibitory activity against Bacillus subtilis. nih.gov

The choice of the metal ion plays a crucial role in the antimicrobial efficacy of the resulting complex. bioline.org.br For instance, in a study of Schiff base metal complexes, the order of activity against pathogenic bacteria was found to be Ni > Co > Cu. bioline.org.br Iron(II) and manganese(II) complexes of a modified nicotinic acid hydrazide also showed notable anti-tubercular activity. eurjchem.com

The table below provides examples of metal complexes of nicotinic acid derivatives and their enhanced antimicrobial effects:

| Ligand | Metal Ion(s) | Target Microorganism(s) | Outcome | Reference(s) |

| Nicotinic acid-derived Schiff bases | Co(II), Ni(II), Zn(II) | E. coli, S. aureus, P. aeruginosa | Enhanced bactericidal activity compared to free ligand | tandfonline.com |

| Thiophene-appended nicotinic acid hydrazide | Co(II), Zn(II) | Gram-positive and Gram-negative bacteria | Significant inhibition of bacterial growth | researchgate.net |

| Nicotinic acid | Cu(II) | B. subtilis | Selective inhibition with a MIC of 256 µg/mL | nih.gov |

| Modified nicotinic acid hydrazide | Fe(II), Mn(II) | Mycobacterium tuberculosis | Higher activity than the parent ligand | eurjchem.com |

While specific studies on coordination complexes of this compound are not widely reported, the existing literature on related compounds strongly suggests that its metal complexes could exhibit significant and potentially enhanced antimicrobial properties. rsc.org

Anti-inflammatory Investigations

Modulation of Inflammatory Pathways by Related Compounds

Derivatives of nicotinic acid have been investigated for their anti-inflammatory properties. nih.govnih.govresearch-nexus.net Inflammation is a complex biological response, and its modulation is a key therapeutic strategy for many diseases. thieme-connect.com Related pyridine compounds have been shown to influence various inflammatory pathways. nih.govmdpi.comresearchgate.net

One of the primary mechanisms through which some nicotinic acid derivatives are thought to exert their anti-inflammatory effects is by modulating the production of inflammatory mediators. research-nexus.net For example, certain synthesized derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in stimulated macrophage cells. nih.gov The inhibition of these molecules is a critical target in anti-inflammatory drug discovery.

Furthermore, the cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. nih.gov Some nicotinic acid derivatives have been evaluated for their potential to inhibit COX-2. nih.gov For instance, molecular docking studies have been used to predict the binding of these compounds to the active site of the COX-2 enzyme, providing insights into their potential inhibitory activity. nih.gov

The nuclear factor-kappa B (NF-κB) signaling pathway is another crucial regulator of inflammation. nih.gov This pathway controls the expression of numerous genes involved in the inflammatory response, including those for COX-2 and various cytokines. nih.gov Some imidazo[1,2-a]pyridine (B132010) derivatives have been shown to modulate the NF-κB pathway, suggesting another avenue through which pyridine-containing compounds can exert anti-inflammatory effects. nih.gov

The table below summarizes the anti-inflammatory activities of some nicotinic acid derivatives and related compounds:

| Compound Type | Proposed Mechanism of Action | Key Findings | Reference(s) |

| Nicotinic acid derivatives | Inhibition of NO, TNF-α, and IL-6 production; COX-2 inhibition | Significant anti-inflammatory activity in in vitro and in vivo models | nih.govnih.govresearch-nexus.net |

| Imidazo[1,2-a]pyridine derivatives | Modulation of the STAT3/NF-κB/iNOS/COX-2 signaling pathway | Exerted anti-inflammatory effects in cancer cell lines | nih.gov |

| 3-Hydroxy-pyridine-4-one derivatives | Potential iron chelation affecting heme-dependent enzymes (e.g., cyclooxygenase) | Significant anti-inflammatory activity in animal models | nih.gov |

While direct studies on the anti-inflammatory properties of this compound are limited, the established activities of related nicotinic acid and pyridine derivatives suggest that it could be a candidate for further investigation in this area.

Enzyme Inhibition Studies

Potential as an Enzyme Modulator

The structure of this compound suggests its potential to act as an enzyme inhibitor, a molecule that binds to an enzyme and decreases its activity. wikipedia.org Enzyme inhibitors are crucial in regulating metabolic pathways and are the basis for many therapeutic drugs. wikipedia.orgdrugbank.com Nicotinic acid and its derivatives have been explored as inhibitors of various enzymes. ontosight.aiacs.orgnih.gov

For example, novel nicotinic acid derivatives have been identified as noncompetitive inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. acs.orgnih.govunimi.it Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes. acs.orgunimi.it The ability of these compounds to bind to a site other than the enzyme's active site (noncompetitive inhibition) offers potential advantages over competitive inhibitors. acs.orgunimi.it

Furthermore, nicotinic acid itself is known to inhibit certain cytochrome P450 enzymes, which are involved in drug metabolism. wikipedia.org The structural features of this compound, including the pyridine ring, hydroxyl group, and iodo substituent, provide multiple points for potential interaction with enzyme active sites or allosteric sites.

The following table highlights examples of enzyme inhibition by nicotinic acid derivatives:

| Enzyme(s) | Type of Inhibition | Therapeutic Area | Reference(s) |

| α-Amylase and α-Glucosidase | Noncompetitive | Type 2 Diabetes | acs.orgnih.govunimi.it |

| Cytochrome P450 (CYP2E1, CYP2D6, CYP3A4) | Inhibition | Drug Metabolism | wikipedia.org |

| Dihydrofolate Reductase | Competitive (by methotrexate, a folic acid analog) | Cancer Chemotherapy | wikipedia.org |

| cGMP specific phosphodiesterase type 5 | Inhibition | Erectile Dysfunction | wikipedia.org |

Given the diverse enzyme inhibitory profiles of related compounds, it is plausible that this compound could modulate the activity of various enzymes, warranting further investigation into its specific targets and mechanisms of action.

Mechanisms of Enzyme Interaction for Nicotinic Acid Scaffolds

The nicotinic acid scaffold, also known as niacin or vitamin B3, is a fundamental pyridine derivative that serves as a versatile pharmacophore in drug design and discovery. acs.orgresearchgate.net Its structure is crucial for the biosynthesis of the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are vital for cellular metabolism. researchgate.net The inherent biological importance and chemical properties of the nicotinic acid framework allow its derivatives to interact with a wide array of enzymes and receptors through various mechanisms.

One of the primary mechanisms of interaction is through enzyme inhibition. Nicotinic acid-based compounds can act as inhibitors, modulating the activity of key enzymes involved in pathological processes. For example, novel nicotinic acid derivatives have been developed as inhibitors of α-amylase and α-glucosidase, enzymes targeted in the management of type 2 diabetes. acs.orgunimi.it Mechanistic studies reveal that these compounds can function as noncompetitive inhibitors. acs.orgunimi.it Unlike competitive inhibitors that bind to the enzyme's active site, noncompetitive inhibitors bind to an allosteric site—a different location on the enzyme. This binding event alters the enzyme's three-dimensional structure, reducing its catalytic efficiency without directly competing with the natural substrate. unimi.it This mode of inhibition can be particularly advantageous as its efficacy is not overcome by high concentrations of the substrate. unimi.it

The nicotinic acid scaffold's ability to form hydrogen bonds, along with other electrostatic interactions, allows it to effectively bind within the pockets of target proteins. The carboxyl group and the pyridine ring nitrogen are key features that facilitate these interactions. Modifications to the scaffold, such as the introduction of different functional groups, can fine-tune the binding affinity and selectivity for specific enzymes. acs.org For instance, research into 2-amino-6-(trifluoromethyl)nicotinic acid scaffolds has produced promising dual inhibitors of HIV-1 RT-associated RNase H function. nih.gov These interactions highlight the foundational role of the nicotinic acid structure in creating targeted therapeutic agents.

Anticancer Research

In the field of oncology, the development of novel therapeutic agents is paramount. Research into heterocyclic compounds, including derivatives of nicotinic acid, forms a significant part of this effort, focusing on their potential as intermediates for drug synthesis and drawing parallels from other successful anticancer compound classes.

Role as a Pharmaceutical Intermediate for Drug Development

This compound is a substituted derivative of nicotinic acid, characterized by a pyridine ring functionalized with a hydroxyl group, a carboxylic acid, and an iodine atom. cymitquimica.com This combination of functional groups makes it a valuable building block, or pharmaceutical intermediate, for the synthesis of more complex molecules. The carboxylic acid and hydroxyl groups provide reactive sites for esterification, amidation, or etherification, while the iodine atom allows for carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling. nih.gov

While this compound itself is not an anticancer drug, its structural framework is relevant to medicinal chemistry. Halogenated aromatic systems are a common feature in many approved drugs, where the halogen atom can influence the molecule's metabolic stability, lipophilicity, and binding affinity to its target. The nicotinic acid core is present in numerous biologically active compounds. acs.orgresearchgate.net Although specific examples of this compound being used as an intermediate in the synthesis of clinically approved anticancer drugs are not prominent in published literature, its potential lies in its utility for generating libraries of novel compounds for screening and development. mdpi.comresearchgate.net For instance, related bromo- and iodo-substituted nicotinic acid derivatives have been utilized in the synthesis of novel compounds targeting various diseases. nih.gov

Analogous Compounds in Cancer Therapy Research

To understand the broader context of anticancer drug development, it is informative to examine other classes of compounds that have shown significant promise in cancer research. These analogues, while structurally distinct from nicotinic acid, illustrate diverse mechanisms for combating cancer.

2-Hydroxyoleic Acid (2-OHOA)

2-Hydroxyoleic acid (also known as Minerval) is a synthetic fatty acid derivative that represents a novel approach to cancer treatment termed "membrane lipid therapy." oncotarget.commdpi.com Instead of targeting a specific protein, 2-OHOA integrates into the membranes of cancer cells, altering their lipid composition and structure. oncotarget.comlaminarpharma.com Research has shown that glioma cells have markedly low levels of sphingomyelin (B164518); treatment with 2-OHOA restores these levels by activating the enzyme sphingomyelin synthase. laminarpharma.com This membrane remodeling leads to the inhibition of critical signaling pathways like MAP kinase and PI3K/Akt, which in turn suppresses cancer cell proliferation and induces cell differentiation followed by autophagic cell death. laminarpharma.com A phase 1 clinical trial has investigated 2-OHOA for gliomas and other solid tumors, establishing a potential dosing regimen. cancerresearchuk.org

| Finding | Mechanism/Effect | Cancer Type Studied | Reference |

|---|---|---|---|

| Induces Differentiation and Autophagy | Regulates membrane lipid structure, restores sphingomyelin levels, inhibits MAP kinase and PI3K/Akt pathways. | Glioma | laminarpharma.com |

| Membrane Lipid Therapy Agent | Alters biophysical properties of membranes, affecting recruitment and activation of proteins. | General (HeLa cells) | oncotarget.com |

| Selective Toxicity to Cancer Cells | Acts as an uncoupler of mitochondrial oxidative phosphorylation, leading to ATP depletion specifically in cancer cells. | Glioblastoma, Lung Adenocarcinoma | nih.gov |

| Clinical Trial | Phase 1 trial to determine the best dose and learn about side effects. | Glioma and other solid tumors | cancerresearchuk.org |

Chalcone (B49325) Derivatives

Chalcones are a class of organic compounds characterized by a 1,3-diaryl-2-propen-1-one backbone. rsc.org They are natural precursors to flavonoids and have attracted significant interest in oncology due to their broad range of biological activities and straightforward synthesis. nih.govnih.gov Chalcone derivatives have demonstrated potent anticancer effects through various mechanisms. rsc.orgnih.govnih.gov These include the induction of apoptosis (programmed cell death), disruption of the cell cycle (often causing arrest in the G2/M phase), and regulation of autophagy. rsc.orgnih.govtandfonline.com Furthermore, some chalcone hybrids have been designed to overcome multidrug resistance, a major hurdle in chemotherapy. nih.gov

| Chalcone Type | Mechanism of Action | Targeted Cancer Cell Lines/Models | Reference |

|---|---|---|---|

| General Chalcones | Induction of apoptosis, cell cycle disruption, regulation of autophagy, modulation of inflammatory mediators. | Various cancers (in vitro and in vivo) | rsc.orgnih.govnih.gov |

| Naphthalene-chalcone hybrids | Disruption of cell cycle at G2/M phase, apoptosis induction, inhibition of tubulin polymerization. | MCF-7 (Breast cancer) | tandfonline.com |

| Thiazole-based chalcones | Anti-proliferative activity. | HepG-2 (Liver cancer) and others | tandfonline.com |

| Chalcone–indole hybrids | Potent cytotoxic activity against both drug-sensitive and drug-resistant cancer cell lines. | HepG2, PC-3, A549, MCF-7, HCT-8/T (drug-resistant) | nih.gov |

Xanthone (B1684191) Derivatives

Xanthones are a class of heterocyclic compounds featuring a dibenzo-γ-pyrone framework. nih.govnih.gov They are often referred to as "privileged structures" in medicinal chemistry because their scaffold can bind to multiple protein receptors, leading to a wide spectrum of biological activities, including potent anticancer effects. nih.govmdpi.com The anticancer activity of xanthone derivatives is highly dependent on the type, number, and position of functional groups attached to the core structure. nih.govnih.gov Key mechanisms of action include the activation of caspases to induce apoptosis, inhibition of protein kinases involved in cell proliferation, and inhibition of enzymes like aromatase, which is relevant in breast cancer. nih.gov Natural xanthones, such as α-mangostin from mangosteen fruit, and novel synthetic derivatives have been shown to impair the proliferation and invasiveness of various cancer cells. mdpi.commdpi.com

| Xanthone Derivative | Mechanism of Action | Targeted Cancer Cell Lines/Models | Reference |

|---|---|---|---|

| General Xanthones | Caspase activation, kinase inhibition, aromatase inhibition, topoisomerase inhibition, DNA cross-linking. | Various cancer cell lines | nih.govnih.gov |

| α-Mangostin, β-Mangostin, γ-Mangostin | Cytotoxic effects, induction of apoptosis. | HL60 (Leukemia), Colorectal cancer cells | mdpi.comcore.ac.uk |

| Novel Synthetic Xanthones | Impair proliferation, motility, and adhesion; induce apoptosis and cell death. | Colon cancer cell lines | mdpi.com |

| Gambogic acid | Has reached clinical trials for anticancer activity. | Various cancers | mdpi.com |

Bile Acids

Bile acids are cholesterol-derived metabolites that play a complex and often dualistic role in cancer. frontiersin.orgnih.gov While some bile acids, particularly secondary bile acids like deoxycholic acid (DCA), are considered pro-carcinogenic and can promote tumor development through mechanisms like DNA damage and the generation of reactive oxygen species, others exhibit anticancer properties. frontiersin.orgmdpi.com Ursodeoxycholic acid (UDCA), a hydrophilic bile acid, and its taurine-conjugated form (TUDCA) have demonstrated protective effects. frontiersin.orgnews-medical.net These "good" bile acids can suppress cancer cell proliferation and invasion by modulating critical signaling pathways, such as NF-κB and PI3K-AKT, and by inducing apoptosis. frontiersin.org The interplay between bile acids and the gut microbiota is also a crucial factor in their influence on cancer, particularly liver and colon cancer. mdpi.com This has led to research into synthesizing novel bile acid derivatives as potential anticancer agents. frontiersin.org

| Bile Acid | Role in Cancer | Mechanism of Action | Cancer Type Studied | Reference |

|---|---|---|---|---|

| Deoxycholic Acid (DCA) / Chenodeoxycholic Acid (CDCA) | Pro-carcinogenic | Induces DNA damage, increases intracellular ROS, can induce apoptosis at high concentrations. | Colon cancer, Esophageal cancer | frontiersin.org |

| Ursodeoxycholic Acid (UDCA) | Anticancer | Suppresses proliferation and invasiveness by triggering apoptosis and blocking EGFR-ERK and PI3K-AKT signaling. | Cholangiocarcinoma, Colon cancer | frontiersin.org |

| Tauroursodeoxycholic Acid (TUDCA) | Anticancer | Inhibits NF-κB signaling, alleviates colitis-associated tumorigenesis. | Colon cancer, Bile duct cancer | frontiersin.org |

| Synthetic Bile Acid Derivatives | Anticancer (Potential) | Designed to enhance cytotoxicity in cancer cells while having lower effects on noncancerous cells. | Colon cancer | frontiersin.org |

Structure Activity Relationship Sar Studies of 2 Hydroxy 5 Iodonicotinic Acid and Its Analogues

Impact of Halogen Substituents on Biological Activity

The nature and position of halogen substituents on the nicotinic acid scaffold play a pivotal role in modulating biological activity. The substitution of a halogen, such as iodine, at the 5-position of the 2-hydroxynicotinic acid core significantly influences the molecule's electronic properties and reactivity. Iodine's polarizability, for instance, can alter the electronic effects within the molecule.

Research on various halogenated nicotinic acid analogs has demonstrated that the type of halogen can have a profound impact on biological outcomes. For example, in a study on cobalt bis(dicarbollide) derivatives, increasing the atomic mass of the halogen substituent was found to enhance biological activity, with iodine substitution leading to the most selective antibacterial effects. rsc.org This suggests that the size and lipophilicity of the halogen are critical determinants of activity.

Furthermore, the "halogen dance" reaction, a base-induced migration of halogens on aromatic rings, highlights the synthetic versatility and the potential for creating a diverse library of halogenated analogs for SAR studies. researchgate.net The position of the halogen is also crucial, as positional isomerism can affect both activity and solubility. For instance, the absence of a methyl group in 5-Chloro-2-hydroxynicotinic acid compared to a methylated counterpart reduces steric hindrance, which can influence biological interactions.

The following table summarizes the impact of different halogen substituents on the biological activity of nicotinic acid analogs based on available research.

| Halogen Substituent | Position | Observed Impact on Biological Activity | Reference |

| Iodine | 5 | Alters electronic effects due to polarizability. | |

| Chlorine | 5 | Can form hydrogen bonds and electrostatic interactions. | |

| Bromine | 5 | Used in the synthesis of radioiodinated analogs for imaging. uni-mainz.de | uni-mainz.de |

| Fluorine | 5 or 6 | Can lead to favorable polar interactions with target proteins. acs.orggoogle.com | acs.orggoogle.com |

Influence of Hydroxyl and Carboxyl Groups on Molecular Interactions

The hydroxyl and carboxyl groups are fundamental to the molecular interactions of 2-Hydroxy-5-iodonicotinic acid and its analogs. The hydroxyl group, typically at the 2-position, and the carboxyl group at the 3-position, are capable of forming crucial hydrogen bonds and electrostatic interactions with biological macromolecules, thereby influencing their activity.

The carboxyl group also plays a significant role in molecular interactions. It can act as a hydrogen bond acceptor and is often involved in electrostatic interactions. nih.gov The introduction of a carboxyl group can improve a molecule's solubility in both aqueous and lipid environments. nih.gov In some instances, the carboxylate side chain of an amino acid in a target protein, such as glutamate, can interact with a phenolic hydroxyl group on the ligand. acs.org

The interplay between these two functional groups is essential for the molecule's ability to bind to its target. The distribution of electrostatic potential, with positive potentials near the hydroxyl and carboxyl hydrogen atoms, further underscores their role in directing intermolecular interactions. nih.govnih.gov

Steric and Electronic Effects of Substituents on Pharmacological Profiles

The steric and electronic properties of substituents on the this compound framework are critical determinants of its pharmacological profile. These properties influence how the molecule fits into a biological target's binding site and the nature of the interactions it forms.

Steric Effects: The size and shape of substituents can significantly impact biological activity. For example, the presence of a methyl group at the 6-position can introduce steric hindrance, which may alter the compound's binding affinity and solubility compared to its non-methylated analog. In a series of 1-substituted 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts, the length of an alkyl chain at the 1-position was found to have a major effect on biofilm inhibitory activity. nih.gov Intermediate length alkyl chains (C7-C10) were generally most potent, while shorter (C1-C5) or longer (C11-C14) chains were less effective, highlighting a clear steric requirement for optimal activity. nih.gov

Electronic Effects: The electronic nature of substituents modifies the electron distribution within the molecule, affecting its reactivity and binding characteristics. The introduction of an electron-withdrawing group, for instance, can increase the proportion of the hydroxy tautomer in 4-hydroxypyridine (B47283) derivatives. epdf.pub The iodine atom at the 5-position of this compound, with its high polarizability, significantly alters the electronic landscape of the nicotinic acid ring. Similarly, the electron-donating or -withdrawing nature of other substituents can influence the strength of hydrogen bonds and other non-covalent interactions with the target.

The following table provides examples of how different substituents can exert steric and electronic effects, thereby influencing the pharmacological profile of nicotinic acid analogs.

| Substituent | Position | Steric/Electronic Effect | Impact on Pharmacological Profile | Reference |

| Methyl | 6 | Steric hindrance | Reduced steric hindrance in its absence can affect activity and solubility. | |

| Alkyl Chains | 1 (in related heterocycles) | Steric bulk | Intermediate chain length leads to optimal biofilm inhibitory activity. nih.gov | nih.gov |

| Iodine | 5 | Electronic (polarizability) | Alters electronic effects and reactivity. | |

| Electron-withdrawing groups | 2 (in 4-hydroxypyridines) | Electronic | Increases the proportion of the hydroxy tautomer. epdf.pub | epdf.pub |

Ligand-Target Interactions: Computational and Experimental Approaches

Understanding the specific interactions between this compound and its biological targets is crucial for rational drug design. Both computational and experimental methods are employed to elucidate these ligand-target interactions.

Computational Approaches: Molecular docking is a primary computational tool used to predict the binding poses of ligands within a target's active site. nih.gov This method utilizes scoring functions to evaluate the favorability of different binding orientations. nih.gov Such computational studies can help identify key amino acid residues involved in binding. For instance, in G-protein-coupled receptors (GPCRs), specific residues on transmembrane helices are known to be crucial for ligand binding and selectivity. nih.gov Computational methods like Density Functional Theory (DFT) can also be used to analyze charge density distribution and electrostatic properties, providing insights into non-covalent interactions such as hydrogen bonding and electrostatic forces. nih.gov

Experimental Approaches: Experimental techniques provide validation for computational predictions and offer direct evidence of ligand-target interactions. X-ray crystallography can reveal the precise three-dimensional structure of a ligand bound to its target protein, confirming binding modes and identifying specific atomic contacts. acs.orgacs.org For example, a crystal structure might show a hydroxyl group on the ligand forming a hydrogen bond with a specific amino acid residue in the protein. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. It can be used in fragment-based screening to identify small molecules that bind to a target and to guide their optimization into more potent inhibitors. acs.org NMR can also provide information about the conformational changes that occur upon ligand binding. acs.org Other experimental methods include Isothermal Titration Calorimetry (ITC), which can determine the dissociation constants of ligand-target interactions. uni-tuebingen.de

Metabolism and Pharmacokinetic Considerations of 2 Hydroxy 5 Iodonicotinic Acid Derivatives

In Vitro and In Vivo Metabolic Pathways (General Principles for Nicotinic Acid Derivatives)

The metabolism of nicotinic acid and its derivatives is a complex process involving multiple pathways. When administered in physiological doses, nicotinic acid is primarily converted to nicotinamide (B372718). medicines.org.au This nicotinamide is then used to synthesize NAD. wikipedia.org In turn, NAD can be phosphorylated to create NADP. wikipedia.org

When therapeutic doses are administered, the metabolic pathways are more extensive. A significant portion of the dose is conjugated with glycine (B1666218) to form nicotinuric acid. wikipedia.orgdrugbank.com Another major pathway involves the formation of N-methylnicotinamide and subsequent oxidation to N-methyl-2-pyridone-5-carboxamide and N-methyl-4-pyridone-5-carboxamide. medicines.org.audrugbank.com A smaller fraction of the administered nicotinic acid may be excreted unchanged in the urine. medicines.org.au

Studies on various nicotinic acid derivatives, such as esters like methyl nicotinate (B505614) and hexyl nicotinate, show that they are metabolized to the parent nicotinic acid. nih.gov For instance, when applied topically, these esters undergo hydrolysis to nicotinic acid, particularly in the dermis where esterase activity is high. nih.gov This conversion is a critical step for their pharmacological activity.

The general metabolic transformations for nicotinic acid derivatives can be summarized as follows:

Amidation: Conversion of the carboxylic acid group to an amide (e.g., nicotinamide formation).

Conjugation: Primarily with the amino acid glycine to form nicotinuric acid. drugbank.com

Methylation and Oxidation: Formation of methylated pyridone derivatives. medicines.org.au

Glucuronidation: A minor pathway for nicotine (B1678760) metabolism results in nicotine-glucuronide. nih.gov

Hydroxylation: As seen in nicotine metabolism, hydroxylation at various positions on the pyridine (B92270) or pyrrolidine (B122466) ring is a key step, catalyzed by cytochrome P450 enzymes. pnas.org

| Metabolic Pathway | Description | Primary Metabolite(s) | Key Compound(s) Studied |

|---|---|---|---|

| Conjugation | The primary metabolic route for therapeutic doses of nicotinic acid, involving conjugation with glycine. | Nicotinuric acid | Nicotinic Acid |

| Amidation & Coenzyme Synthesis | Conversion to nicotinamide, which then serves as a precursor for the essential coenzymes NAD and NADP. | Nicotinamide, NAD, NADP | Nicotinic Acid |

| Methylation & Oxidation | Involves methylation followed by oxidation to form various pyridone derivatives. | N-methylnicotinamide, N-methyl-2-pyridone-5-carboxamide | Nicotinamide |

| Hydrolysis | Ester derivatives are hydrolyzed by esterases to yield the active nicotinic acid. | Nicotinic Acid | Methyl nicotinate, Hexyl nicotinate |

| Hydroxylation | A key phase I reaction in the metabolism of nicotine, leading to various hydroxylated products. | 5'-Hydroxynicotine, trans-3'-hydroxycotinine | Nicotine |

Cytochrome P450 Enzyme Involvement in Metabolite Formation

Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are centrally involved in the metabolism of a wide array of xenobiotics, including various nicotinic acid derivatives. sci-hub.se Nicotinic acid itself has been shown to inhibit several CYP enzymes, including CYP2E1, CYP2D6, and CYP3A4. wikipedia.orgresearchgate.net This inhibition can lead to potential drug-drug interactions when co-administered with substances metabolized by these enzymes. drugbank.com

The metabolism of nicotine, a prominent alkaloid derivative of pyridine, is a well-characterized example of CYP-mediated transformation. The primary metabolic pathway of nicotine, accounting for 70-80% of its metabolism, is the conversion to cotinine (B1669453). nih.govpnas.org This process is initiated by 5'-hydroxylation to form 5'-hydroxynicotine, a reaction predominantly catalyzed by the CYP2A6 enzyme in humans, with minor contributions from CYP2B6 and CYP2D6. pnas.org

Furthermore, research has identified a 2'-hydroxylation pathway for nicotine, also mediated by CYP2A6, which leads to the formation of 4-(methylamino)-1-(3-pyridyl)-1-butanone (aminoketone). pnas.org This demonstrates the critical role of specific CYP isoforms in determining the metabolic fate of nicotinic acid derivatives. The involvement of CYP enzymes in Phase I oxidation is a crucial step that often precedes Phase II conjugation reactions, which increase the water solubility of metabolites to facilitate their excretion. sci-hub.se

| CYP Enzyme | Role in Nicotinic Acid Derivative Metabolism | Substrate/Inhibitor | Metabolic Reaction |

|---|---|---|---|

| CYP2A6 | Primary enzyme for nicotine metabolism in humans. pnas.org | Nicotine | 5'-Hydroxylation (to form cotinine precursor) and 2'-Hydroxylation. pnas.org |

| CYP2B6 | Minor contributor to nicotine metabolism. pnas.org | Nicotine | 5'-Hydroxylation. pnas.org |

| CYP2D6 | Minor contributor to nicotine metabolism; inhibited by nicotinic acid. wikipedia.orgpnas.org | Nicotine (Substrate), Nicotinic Acid (Inhibitor) | 5'-Hydroxylation; Inhibition of its activity. wikipedia.orgpnas.org |

| CYP2E1 | Inhibited by nicotinic acid. wikipedia.org | Nicotinic Acid (Inhibitor) | Inhibition of its activity. wikipedia.org |

| CYP3A4 | Inhibited by nicotinic acid. wikipedia.orgresearchgate.net | Nicotinic Acid (Inhibitor) | Inhibition of its activity. wikipedia.orgresearchgate.net |

Pharmacokinetic Profiles of Related Compounds (Absorption, Distribution, Elimination)

The pharmacokinetic profile of nicotinic acid is characterized by rapid absorption, wide distribution, and efficient elimination. medicines.org.auwikipedia.org

Absorption: Following oral administration, nicotinic acid is readily absorbed from the gastrointestinal tract, specifically the stomach and small intestine. wikipedia.org This absorption is nearly complete, even at high therapeutic doses, with peak plasma concentrations typically reached within 30 to 60 minutes. wikipedia.org

Distribution: Once absorbed, nicotinic acid is widely distributed throughout the body's tissues. medicines.org.au It has a large volume of distribution, and studies in animal models show the highest concentrations in the liver, kidney, spleen, and lungs. nih.gov Plasma protein binding of nicotinic acid derivatives like nicotine is low, generally less than 5%. nih.gov

Elimination: The elimination of nicotinic acid is primarily through the kidneys. wikipedia.org At pharmacological doses, approximately 88% of an oral dose is eliminated via the kidneys, either as the unchanged parent compound or as its main metabolite, nicotinuric acid. wikipedia.org The plasma elimination half-life of nicotinic acid is relatively short, ranging from 20 to 45 minutes. medicines.org.auwikipedia.org Metabolites such as nicotinuric acid and nicotinamide have longer half-lives. drugbank.com Biliary excretion has also been noted as a minor elimination route for some metabolites. nih.gov

The lipophilicity of nicotinic acid derivatives can significantly influence their pharmacokinetic properties. For example, more lipophilic ester derivatives, like hexyl nicotinate, demonstrate increased permeation through the skin compared to the less lipophilic methyl nicotinate or the parent nicotinic acid. nih.gov

| Pharmacokinetic Parameter | Finding for Nicotinic Acid / Related Derivatives | Reference Compound(s) |

|---|---|---|

| Absorption (Tmax) | 30-60 minutes after oral administration. wikipedia.org | Nicotinic Acid |

| Absorption (Bioavailability) | Absorption is nearly complete from the GI tract. wikipedia.org | Nicotinic Acid |

| Distribution (Protein Binding) | Low, less than 5%. nih.gov | Nicotine |

| Distribution (Volume of Distribution) | Extensive distribution into body tissues, averaging 2.6 L/kg. nih.gov | Nicotine |

| Metabolism | Primarily hepatic, forming nicotinuric acid and methylated pyridones. medicines.org.auwikipedia.org | Nicotinic Acid |

| Elimination (Half-life) | 20-45 minutes. medicines.org.auwikipedia.org | Nicotinic Acid |

| Elimination (Route) | Primarily renal; ~88% of an oral dose is excreted by the kidneys as unchanged drug or nicotinuric acid. wikipedia.org | Nicotinic Acid |

Analytical Methodologies for 2 Hydroxy 5 Iodonicotinic Acid Research

Chromatographic Techniques for Purity and Stability Assessment

Chromatographic methods are essential for separating 2-Hydroxy-5-iodonicotinic acid from impurities, starting materials, and degradation products. These techniques are fundamental for assessing the purity of synthesized batches and for conducting stability studies.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a cornerstone technique for determining the purity and quantifying the content of this compound. The method's high resolution and sensitivity make it ideal for routine quality control and stability testing.

A typical HPLC analysis involves a reversed-phase C18 column. nih.gov The separation is commonly achieved using an isocratic or gradient mobile phase, often consisting of a mixture of an aqueous solution with a mild acid (like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The acidic component helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. The UV detector is set to a wavelength where the analyte exhibits strong absorbance, determined by its UV-Vis spectrum, often in the range of 254-320 nm for aromatic compounds. nih.gov Purity is assessed by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.com |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water nih.gov |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV Absorbance at ~254 nm |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Identification

For stability studies, identifying the products formed from the degradation of this compound is crucial. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose. jefferson.edu It combines the separation capabilities of HPLC with the mass-analyzing power of a mass spectrometer, allowing for the structural elucidation of unknown compounds in a complex mixture.

In a typical stability study, the compound is subjected to forced degradation conditions, such as exposure to acid, base, oxidation, heat, and light, as per ICH guidelines. europa.eunih.gov The resulting mixtures are then analyzed by LC-MS. The liquid chromatography component separates the parent compound from its degradation products. As each compound elutes from the column, it is ionized (e.g., by electrospray ionization - ESI) and its mass-to-charge ratio (m/z) is determined by the mass spectrometer. nih.govmdpi.com This data provides the molecular weight of the degradation products. Further fragmentation analysis (MS/MS or MSn) can yield structural information, helping to identify potential degradation pathways such as hydrolysis, decarboxylation, or deiodination. nih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for confirming the chemical structure and functional groups of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), carboxylic acid (-COOH), and pyridine (B92270) ring moieties. The presence of a broad absorption band for the O-H stretch of the carboxylic acid, overlapping with the C-H stretches, and a strong carbonyl (C=O) absorption are key indicators.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber Range (cm⁻¹) | Description of Vibration |

|---|---|---|

| Hydroxyl (-OH) | 3200 - 3600 | O-H stretch (from pyridinol form) |

| Carboxylic Acid (-OH) | 2500 - 3300 | O-H stretch (broad, due to H-bonding) |

| Aromatic C-H | 3000 - 3100 | C-H stretch |

| Carbonyl (C=O) | 1700 - 1750 | C=O stretch (from carboxylic acid) |

| Aromatic C=C, C=N | 1450 - 1600 | Ring stretching vibrations |

| C-O Stretch | 1210 - 1320 | C-O stretch (from acid and phenol) |

| C-I Stretch | 500 - 600 | C-I stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum would show distinct signals for the two aromatic protons on the pyridine ring. chegg.com Due to their different chemical environments, they would appear as doublets because of coupling to each other. The protons of the hydroxyl and carboxylic acid groups would likely appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. msu.edu

The ¹³C NMR spectrum would show six distinct signals, corresponding to the six carbon atoms in the pyridine ring and the carboxylic acid group. The chemical shifts would be influenced by the attached functional groups (iodine, hydroxyl, and carboxyl groups), providing confirmation of the substitution pattern.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (in DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| H-4 | ~8.2 - 8.4 | Doublet (d) | ~2-3 Hz |

| H-6 | ~8.0 - 8.2 | Doublet (d) | ~2-3 Hz |

| -COOH | >12.0 | Broad Singlet (br s) | N/A |

| -OH | ~10.0 - 11.0 | Broad Singlet (br s) | N/A |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. For this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions within the substituted aromatic pyridine ring. researchgate.net The spectrum is useful for quantitative analysis using the Beer-Lambert law and for selecting an appropriate wavelength for HPLC-UV detection. The exact position of the maximum absorbance (λmax) is dependent on the solvent used but is typically found in the UV region for such aromatic carboxylic acids. msu.edumalayajournal.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-Chloro-2-hydroxy-6-methylnicotinic acid |

| 2-hydroxy-5-iodobenzamide |

| Acetonitrile |

| Methanol |

| Formic Acid |

Medicinal Chemistry Applications and Therapeutic Potential of 2 Hydroxy 5 Iodonicotinic Acid

Use as a Key Intermediate in Pharmaceutical Research and Development

2-Hydroxy-5-iodonicotinic acid is a specialized organic compound that serves as a crucial intermediate in the field of pharmaceutical research and development. Pharmaceutical intermediates are the chemical compounds that form the building blocks for the synthesis of active pharmaceutical ingredients (APIs). evonik.comnih.gov These intermediates are not therapeutic agents themselves but are essential precursor molecules that undergo further chemical modifications during the multi-step process of creating a final drug substance. nih.gov The use of well-defined intermediates like this compound is fundamental to the efficient and controlled synthesis of complex medicinal compounds.

In the context of drug discovery, this compound's value lies in its pre-structured pyridine (B92270) core, which is a common feature in many biologically active molecules. Researchers utilize such intermediates to streamline the synthesis process, avoiding the need to construct the core heterocyclic ring system from simpler starting materials. This approach accelerates the development timeline for new drug candidates. Much like related halogenated nicotinic acid derivatives, such as 5-Chloro-2-hydroxy-6-methylnicotinic acid, which are primarily used as intermediates in drug development, this compound provides a reliable starting point for creating libraries of novel compounds for biological screening. Its role as a precursor is vital for the research and development of new drugs, particularly those intended to target specific biological pathways where the nicotinic acid scaffold has shown promise. evonik.com

Building Block for Complex Organic Molecules

The utility of this compound as a key intermediate is directly related to its function as an organic "building block". cymitquimica.comsigmaaldrich.com Organic building blocks are functionalized molecules that act as the fundamental components for the modular, bottom-up assembly of more complex molecular architectures. sigmaaldrich.com They are foundational in medicinal chemistry, organic chemistry, and material science for creating novel and sophisticated chemical entities. cymitquimica.comsigmaaldrich.com this compound is specifically categorized as such a building block, valued for its role in constructing intricate organic and biological compounds. cymitquimica.com

The structure of this compound is particularly advantageous for chemical synthesis. It possesses multiple reactive sites that can be selectively functionalized. The carboxylic acid group, the hydroxyl group (which exists in tautomeric equilibrium with a pyridone carbonyl), and the iodine atom each provide a handle for distinct chemical transformations. For instance, the iodine atom is particularly useful for modern synthetic methods like palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. acs.org This allows chemists to attach various other molecular fragments to the pyridine ring, systematically building molecular complexity. This strategic approach is analogous to the use of other halogenated nicotinic acids, such as 5,6-Dichloronicotinic acid, as versatile building blocks for creating new molecules with specific properties. lookchem.com

Table 1: Functional Groups of this compound and Their Synthetic Utility

| Functional Group | Position on Pyridine Ring | Potential Role in Synthesis |

| Carboxylic Acid (-COOH) | 3 | Esterification, amide bond formation, reduction to an alcohol. |

| Hydroxyl (-OH) / Pyridone (=O) | 2 | O-alkylation, conversion to a leaving group (e.g., triflate), participation in coupling reactions. |

| Iodine (-I) | 5 | Substrate for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon or heteroatom substituents. |

Future Directions in Drug Discovery Utilizing Nicotinic Acid Scaffolds

The nicotinic acid scaffold, the core structure of this compound, holds significant promise for future drug discovery efforts. nih.gov Historically, nicotinic acid and its derivatives have been successful in medicine, notably leading to the development of potent anti-tuberculosis drugs like isoniazid (B1672263) and pyrazinamide (B1679903) through chemical modification. mdpi.com The pyridine ring contained within this scaffold is considered a "privileged scaffold" in medicinal chemistry due to its characteristic chemical properties, including its ability to form hydrogen bonds, its solubility, and its capacity to act as a bioisostere for other chemical groups. rsc.org

Recent advancements have reinvigorated interest in this molecular framework. A key development is the discovery of a specific G-protein coupled receptor for nicotinic acid, which has provided a clearer understanding of the molecular mechanisms behind its biological effects. nih.gov This discovery opens up new avenues for designing novel drugs that can precisely target this receptor. nih.gov Consequently, a larger share of new drug candidates based on the pyridine scaffold is anticipated in the coming years, aimed at a diverse range of diseases. rsc.org The ongoing development of new agents targeting the nicotinic acid receptor pathway is a testament to the enduring and future therapeutic potential of this structural class. nih.gov

The process of inventing and developing new drugs often begins with a promising chemical scaffold, such as that provided by this compound. mdpi.com The design of novel bioactive compounds is a rational process that aims to create molecules that can interact with specific biological targets like enzymes or receptors to elicit a therapeutic effect. mdpi.comnih.gov The structural features of this compound make it an excellent starting point for this process.

Synthetic organic chemistry provides the tools to modify this starting block to generate a library of new derivatives. weebly.com For example, the carboxylic acid can be converted into a wide range of amides or esters, the iodine atom can be replaced with different functional groups via cross-coupling reactions, and the hydroxyl/pyridone group can be alkylated. These modifications systematically alter the molecule's size, shape, and electronic properties. nih.gov This approach allows for the exploration of the structure-activity relationship (SAR), where chemists correlate specific structural changes to changes in biological activity. mdpi.com This iterative process of design, synthesis, and biological testing is central to modern drug discovery and is the primary way that a simple building block like this compound is transformed into a potential lead compound for a new medicine. mdpi.commdpi.com

A cornerstone of modern drug discovery is the ability to design molecules that interact with a single, specific molecular target or pathway, thereby increasing efficacy and reducing off-target side effects. nih.gov Nicotinic acid scaffolds are actively being used in this targeted approach. A prime example is the use of a 2-amino-6-(trifluoromethyl)nicotinic acid scaffold to develop compounds that inhibit HIV-1 reverse transcriptase associated ribonuclease H (RNase H), a critical enzyme for viral replication. nih.gov

The discovery of the nicotinic acid receptor, GPR109a, provides a well-defined molecular target for future drug design efforts. nih.govresearchgate.net Derivatives of this compound can be rationally designed to bind to this receptor with high affinity and selectivity. Furthermore, related pyridine-containing scaffolds have been successfully used to create potent and selective antagonists for other specific targets, such as the calcium-sensing receptor (CaSR) for potential osteoporosis treatment. researchgate.net Advanced strategies may even involve designing dual-target ligands, as has been done with hydroxybenzoic acid derivatives that simultaneously target mitochondrial oxidative stress and cholinesterases for Alzheimer's disease. frontiersin.org By leveraging the versatile chemistry of the this compound scaffold, medicinal chemists can aim to develop new therapeutics that precisely modulate the activity of specific molecular pathways involved in disease. nih.gov

Table 2: Examples of Nicotinic Acid and Related Pyridine Scaffolds Targeting Specific Molecular Pathways

| Scaffold/Derivative Class | Molecular Target/Pathway | Therapeutic Area |

| 2-Amino-6-(trifluoromethyl)nicotinic acid derivatives | HIV-1 Reverse Transcriptase / RNase H | Antiviral (HIV) nih.gov |

| Nicotinic Acid | G-protein coupled receptor (GPR109a) | Dyslipidemia nih.govresearchgate.net |

| Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives | Calcium-Sensing Receptor (CaSR) | Osteoporosis researchgate.net |

| Isoniazid (Isonicotinic acid hydrazide) | InhA enzyme (Mycolic acid synthesis) | Anti-tuberculosis mdpi.com |

| Pyrazinamide (Pyrazinecarboxamide) | Ribosomal protein S1 (trans-translation) | Anti-tuberculosis mdpi.com |

Interdisciplinary Research Perspectives

Integration with Material Science for Functional Materials

The molecular architecture of 2-Hydroxy-5-iodonicotinic acid, featuring a pyridine (B92270) ring, a carboxylic acid group, a hydroxyl group, and an iodine atom, makes it a highly promising ligand for the construction of advanced functional materials such as metal-organic frameworks (MOFs) and coordination polymers. researchgate.netd-nb.inforesearchgate.netfrontiersin.org MOFs are crystalline, porous materials formed by the self-assembly of metal ions or clusters (nodes) and organic ligands (linkers). d-nb.infojchemrev.com The specific geometry and functional groups of the linker molecule are crucial in determining the final topology, pore size, and physicochemical properties of the resulting framework. d-nb.infoajol.info

The this compound molecule can act as a versatile linker. The carboxylate group and the nitrogen atom of the pyridine ring can coordinate to metal centers, bridging them to form one-, two-, or three-dimensional networks. researchgate.netajol.info This is a common feature observed in MOFs constructed from other pyridine carboxylic acid derivatives. researchgate.net The hydroxyl group and the iodine atom can also play significant roles. The -OH group can participate in coordination with the metal center, as seen in materials based on 5-hydroxyisophthalic acid, or it can form hydrogen bonds within the framework, adding to the stability and influencing the guest-molecule interactions. ajol.inforesearchgate.net The bulky and polarizable iodine atom can project into the pores of the MOF, influencing its selective adsorption properties for gases or small molecules.

The synthesis of such materials typically involves solvothermal or hydrothermal methods, where the ligand and a selected metal salt (e.g., salts of zinc, copper, cadmium, or cobalt) are heated in a solvent, often N,N'-dimethylformamide (DMF), for a period to allow for the slow crystallization of the coordination polymer. frontiersin.orgjchemrev.comajol.info

While specific MOFs based on this compound are not extensively documented in dedicated studies, the principles derived from analogous structures suggest their potential for applications in several key areas:

Gas Storage and Separation: The defined pore structures could be tailored for the selective capture of gases like CO2. d-nb.infofrontiersin.org

Luminescence and Sensing: Incorporation of certain metal ions (e.g., Zn(II), Cd(II)) could lead to luminescent materials. mdpi.com The framework's interaction with specific analytes could alter the luminescence, enabling its use as a chemical sensor.

Catalysis: The metal nodes within the framework can act as Lewis acid sites, and the functional groups of the ligand can provide active sites, making these materials potential heterogeneous catalysts. d-nb.info

The table below illustrates the potential coordination sites of this compound, which are fundamental to its role in forming coordination polymers.

| Functional Group | Potential Role in Coordination |

| Carboxylic Acid (-COOH) | Primary coordination site (monodentate or bidentate) to bridge metal ions. |

| Pyridine Nitrogen | Secondary coordination site to link metal nodes. |

| Hydroxyl Group (-OH) | Can coordinate to metal ions or form intra-framework hydrogen bonds. |

| Iodine Atom (-I) | Can influence framework packing and pore chemistry via halogen bonding. |

Contributions to Organic Synthetic Chemistry

In the field of organic synthetic chemistry, this compound serves as a valuable and versatile heterocyclic building block. nih.gov Its utility stems from the array of reactive functional groups attached to the stable pyridine core, allowing for a variety of chemical transformations to create more complex molecules. nuph.edu.uamsu.edu The principles of modern organic synthesis rely on the predictable reactivity of such functionalized intermediates to construct elaborate molecular frameworks in a multi-step fashion. msu.edusavemyexams.com

The key to its synthetic utility lies in the distinct reactivity of its components:

Iodo Group: The carbon-iodine bond on the pyridine ring is a prime site for transition metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds, which are fundamental transformations in synthetic chemistry. Examples of such powerful reactions include:

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups.